![molecular formula C25H24N6O2 B600832 (R)-2,2'-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1, 3(2H,4H)-diyl)bis(methylene))dibenzonitrile CAS No. 865759-10-0](/img/structure/B600832.png)
(R)-2,2'-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1, 3(2H,4H)-diyl)bis(methylene))dibenzonitrile
Overview
Description
A metabolite of Aloesin
Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives, such as the one , have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Antimicrobial Activity
Some piperidine derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli . This suggests potential use in the development of new antimicrobial agents.
Antimalarial Activity
Certain 1,3,5-triazine derivatives, which are related to the compound , exhibit antimalarial activity . This could indicate a potential application in antimalarial drug development.
Anti-cancer Activity
1,3,5-triazine derivatives have also been investigated for their anti-cancer properties . This suggests that the compound could potentially be used in cancer research or treatment.
Anti-viral Activity
The anti-viral activity of 1,3,5-triazine derivatives further expands the potential applications of this compound .
Synthesis of Biologically Active Piperidines
The compound could be used in the synthesis of biologically active piperidines, which are important synthetic medicinal blocks for drug construction .
properties
IUPAC Name |
2-[[6-(3-aminopiperidin-1-yl)-3-[(2-cyanophenyl)methyl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c26-13-18-6-1-3-8-20(18)15-30-23(29-11-5-10-22(28)17-29)12-24(32)31(25(30)33)16-21-9-4-2-7-19(21)14-27/h1-4,6-9,12,22H,5,10-11,15-17,28H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIRZRAVCGZEMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)CC4=CC=CC=C4C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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